benzyl N-(2-chloroacetyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

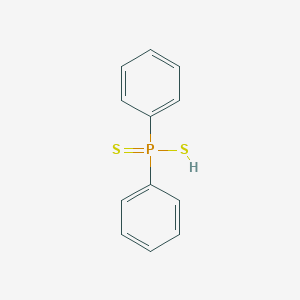

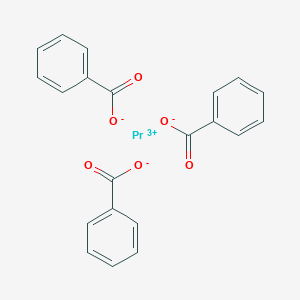

Benzyl N-(2-chloroacetyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as pesticides, pharmaceuticals, and intermediates in organic synthesis. While the provided papers do not directly discuss benzyl N-(2-chloroacetyl)carbamate, they do provide insights into the synthesis, structure, and reactivity of related carbamate compounds, which can be extrapolated to understand the properties and potential applications of benzyl N-(2-chloroacetyl)carbamate.

Synthesis Analysis

The synthesis of carbamate compounds can be achieved through various methods. For instance, the one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes has been used to synthesize benzo[c]carbazoles . Another approach involves an iodolactamization step to synthesize benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Additionally, Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been employed to synthesize benzo[a]carbazoles . These methods highlight the versatility of synthetic strategies that can be adapted for the synthesis of benzyl N-(2-chloroacetyl)carbamate.

Molecular Structure Analysis

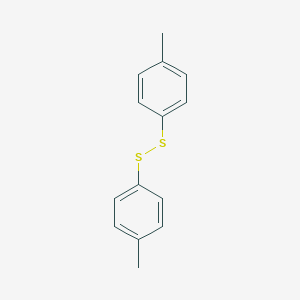

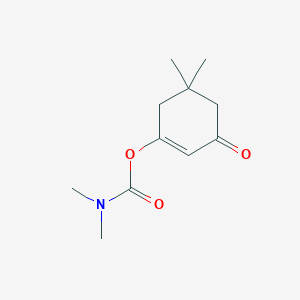

The molecular structure of carbamates is characterized by the presence of the carbamate group (–NHCOO–). The structure of benzyl N-(2-chloroacetyl)carbamate would include a benzyl group attached to the nitrogen atom of the carbamate group and a 2-chloroacetyl group attached to the carbonyl carbon. The conformational analysis of benzene di-N-substituted carbamates has shown that the spatial arrangement of substituents can significantly affect the biological activity of these compounds .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including cyclization and hydrolysis. For example, cyclization-activated prodrugs based on ring-opened derivatives of benzoxazolones and oxazolidinones have been synthesized to release parent drugs in aqueous and plasma media . The reactivity of carbamates can be influenced by the nature of the substituents, as seen in the synthesis of 1,3-benzothiazol-2(3H)-ones with a carbamate function . These reactions are relevant to understanding the potential reactivity of benzyl N-(2-chloroacetyl)carbamate in biological and chemical systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and stability of the carbamate group. The hydrolysis rates of carbamate prodrugs have been shown to follow a Brønsted-type relationship, indicating a dependence on the pKa of the leaving groups . The conformational constraints of benzene di-N-substituted carbamates have been linked to their inhibitory potency against acetylcholinesterase . These insights can be applied to predict the properties of benzyl N-(2-chloroacetyl)carbamate, such as its solubility, stability, and reactivity.

科学的研究の応用

Enzyme Inhibition

Benzyl N-(2-chloroacetyl)carbamate derivatives have been examined for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurodegenerative diseases. These compounds displayed selective inhibition, with some showing potency comparable or even superior to clinically used drugs like rivastigmine. The importance of understanding the structure-activity relationship (SAR) and selectivity indexes for these inhibitors is highlighted in studies focused on silicon-based carbamate derivatives and their effect on photosynthetic electron transport in chloroplasts (Bąk et al., 2019) (Magar et al., 2021).

Synthesis and Characterization

The compound is involved in various synthesis processes. For instance, it plays a role in Mannich-type condensation for the synthesis of phosphonic derivatives, highlighting its versatility in chemical reactions. This synthesis process has been utilized to create a mixture of carbamates with varying properties (Cai et al., 2007).

Catalysis

Benzyl N-(2-chloroacetyl)carbamate and its derivatives are also significant in catalysis. For example, they have been used in the Au-catalyzed intramolecular hydrofunctionalization of allenes, demonstrating their utility in the formation of various heterocycles and contributing to advancements in catalytic methodologies (Zhang et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

benzyl N-(2-chloroacetyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-9(13)12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOQENPGHAIKIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427910 |

Source

|

| Record name | benzyl chloroacetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(2-chloroacetyl)carbamate | |

CAS RN |

16001-64-2 |

Source

|

| Record name | benzyl chloroacetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)